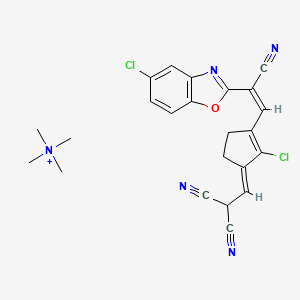
Albumin blue 670
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Albumin blue 670 is a Albumin probe which binds to HSA to form a fluorescent complex.
Applications De Recherche Scientifique
Fluorescence Properties in Plasma and Blood
Albumin Blue 670 (AB670) has been studied for its fluorescence properties in plasma and blood, showing potential for direct fluorescence sensing measurements. It selectively binds to human serum albumin (HSA) in these media, enabling the monitoring of HSA concentrations through fluorescence lifetime-based sensing and anisotropy measurements (Abugo, Heřman, & Lakowicz, 2001).
Interaction with Immobilized Cibacron Blue
Cibacron Blue, a related dye, has been used in plasma fractionation due to its ability to abstract albumin from plasma, highlighting the potential of similar dyes like Albumin Blue 670 in biochemical separations and analyses (Angal & Dean, 1978).
Application in Therapeutics and Pathophysiology
Research on albumin, which Albumin Blue 670 binds to, reveals its importance in various therapeutics and pathophysiological processes. Albumin's structure and biochemical properties are crucial in treatments for conditions like cirrhosis and its complications, emphasizing the relevance of binding dyes like Albumin Blue 670 in therapeutic research (García-Martínez et al., 2013).
Role in Regenerative Medicine and Tissue Engineering
Albumin, and by extension Albumin Blue 670, has applications in regenerative medicine and tissue engineering. It serves as a bacteriostatic coating, promotes eukaryotic cell attachment and proliferation, and facilitates bone healing by recruiting stem cells (Horváthy et al., 2017).
Use in Albumin-Based Hydrogels
The versatility of albumin in forming hydrogels makes it a promising biomaterial for biomedical applications, highlighting the potential of Albumin Blue 670 in forming albumin-based hydrogels for tissue engineering and regenerative medicine (Ong, Zhao, Justin, & Markaki, 2019).
Propriétés
Numéro CAS |
140234-15-7 |
|---|---|
Nom du produit |
Albumin blue 670 |
Formule moléculaire |
C23H22Cl2N5O+ |
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
2-[(E)-[2-chloro-3-[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-2-cyanoethenyl]cyclopent-2-en-1-ylidene]methyl]propanedinitrile;tetramethylazanium |
InChI |
InChI=1S/C19H10Cl2N4O.C4H12N/c20-15-3-4-17-16(7-15)25-19(26-17)14(10-24)6-13-2-1-12(18(13)21)5-11(8-22)9-23;1-5(2,3)4/h3-7,11H,1-2H2;1-4H3/q;+1/b12-5+,14-6-; |
Clé InChI |
WGTGKWBIRRSJSI-AMWWAGLOSA-N |
SMILES isomérique |
C[N+](C)(C)C.C\1CC(=C(/C1=C/C(C#N)C#N)Cl)/C=C(/C#N)\C2=NC3=C(O2)C=CC(=C3)Cl |
SMILES |
C[N+](C)(C)C.C1CC(=C(C1=CC(C#N)C#N)Cl)C=C(C#N)C2=NC3=C(O2)C=CC(=C3)Cl |
SMILES canonique |
C[N+](C)(C)C.C1CC(=C(C1=CC(C#N)C#N)Cl)C=C(C#N)C2=NC3=C(O2)C=CC(=C3)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(2-chloro-3-(2,2-dicyanoethenyl) 2-cyclopenten-1-ylidene-(5-chlorobenzoxazol-2-yl)cyanomethyl)tetramethylammonium salt AB 670 albumin blue 670 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



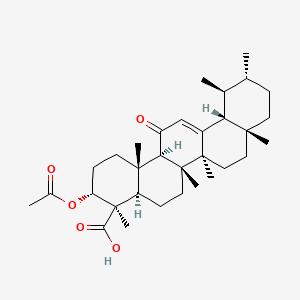
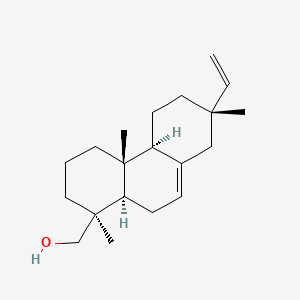
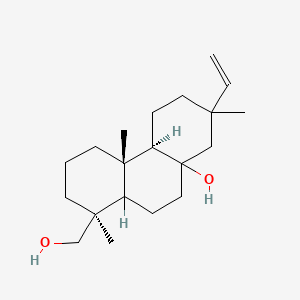
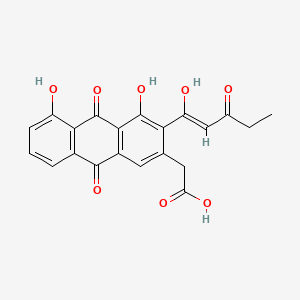
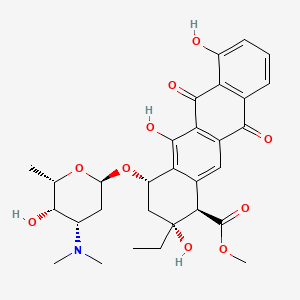
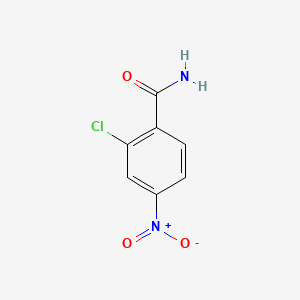
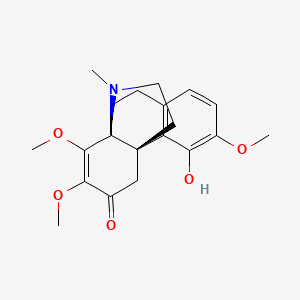
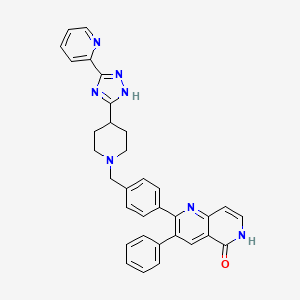
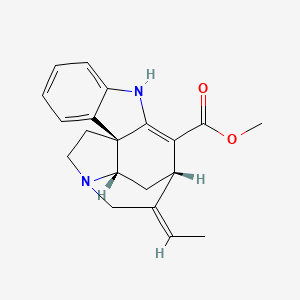
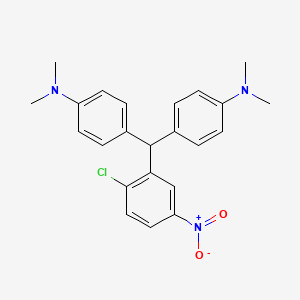
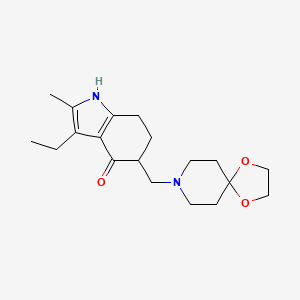
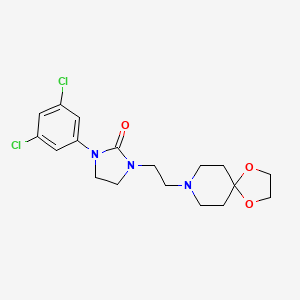
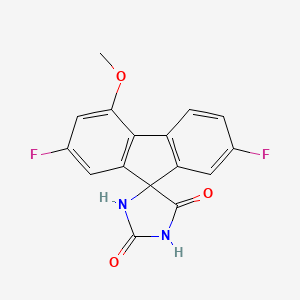
![(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine](/img/structure/B1666754.png)